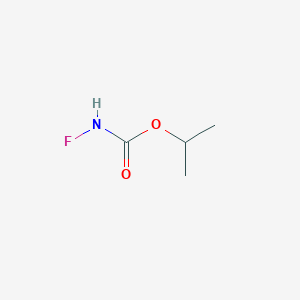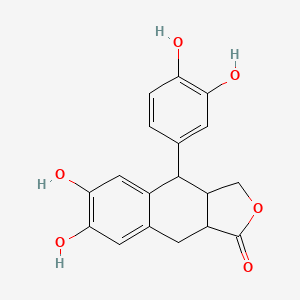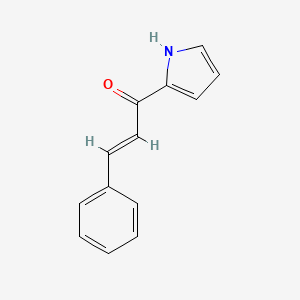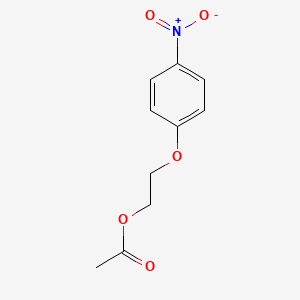![molecular formula C13H16Cl3N3OS B12008302 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)
N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound It is characterized by the presence of a thiourea group, a phenyl ring, and a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves the reaction of a trichloromethyl ketone with a thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE may involve large-scale batch reactions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
科学的研究の応用
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-propionamide
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and thiourea moiety make it particularly interesting for research and industrial applications.
特性
分子式 |
C13H16Cl3N3OS |
|---|---|
分子量 |
368.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]butanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-2-6-10(20)18-11(13(14,15)16)19-12(21)17-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,18,20)(H2,17,19,21) |
InChIキー |
WSDKQHJFKQWJDE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)





![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)




